

# molecular weight and formula of 2-(N-Morpholino)-ethanesulfonic acid

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## Compound of Interest

Compound Name: 2-(N-Morpholino)-ethanesulfonic acid

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An In-Depth Technical Guide to **2-(N-Morpholino)-ethanesulfonic acid** (MES) for Researchers and Drug Development Professionals

## Abstract

**2-(N-Morpholino)-ethanesulfonic acid**, commonly known as MES, is a zwitterionic buffer that has become a cornerstone in modern biological and biochemical research. Developed by Norman Good and his colleagues in the 1960s, MES was specifically designed to overcome the limitations of traditional buffers in biological systems.<sup>[1][2]</sup> Its unique combination of a low pKa, high water solubility, minimal interaction with metal ions, and stability makes it an indispensable tool for researchers. This guide provides an in-depth analysis of the core physicochemical properties of MES, explores the scientific rationale behind its use in key applications, presents validated laboratory protocols, and discusses critical technical considerations for its effective implementation.

## Introduction: The Rationale for a Superior Biological Buffer

In the dynamic environment of a living cell or a complex biochemical assay, maintaining a stable pH is not merely a convenience—it is a prerequisite for experimental validity. Many older buffering agents, such as phosphates or citrates, while effective at pH control, often interfere with biological processes by chelating essential metal ions or participating in enzymatic

reactions.[1] The "Good's buffers," including MES, were engineered to meet a stringent set of criteria for biological compatibility:

- Mid-range pKa: To buffer effectively near physiological pH.
- High Aqueous Solubility: For ease of use and to prevent precipitation.
- Membrane Impermeability: To ensure the buffer remains in the extracellular or experimental medium.
- Minimal Metal Ion Binding: To avoid disrupting the function of metalloenzymes or altering ionic equilibria.[3]
- Chemical and Enzymatic Stability: To resist degradation under experimental conditions.[1]
- Low UV Absorbance: To prevent interference with spectrophotometric measurements.[4]

MES fulfills these criteria exceptionally well, making it a reliable and non-interfering choice for a multitude of sensitive applications, from cell culture to protein electrophoresis.[5]

## Core Physicochemical Properties of MES

The utility of MES is grounded in its distinct chemical structure and properties. The morpholine ring provides stability, while the ethanesulfonic acid group imparts the zwitterionic character and the desired pKa. A summary of its key quantitative data is presented below.

Property	Value	Source(s)
Chemical Formula	C <sub>6</sub> H <sub>13</sub> NO <sub>4</sub> S	[1][6][7]
Molecular Weight (Anhydrous)	195.24 g/mol	[4][6][7]
Molecular Weight (Monohydrate)	213.24 g/mol	[8]
pKa (at 20-25°C)	~6.15	[1][4][9]
Effective Buffering pH Range	5.5 – 6.7	[2][4][10]
Appearance	White crystalline powder	[8]
Solubility in Water	Highly soluble	[1][9]

The pKa of approximately 6.15 is the most critical feature, positioning MES as an ideal buffer for experiments requiring a mildly acidic environment.[4] This is particularly relevant for certain enzyme assays, the culture of specific cell types, and as a running buffer in some electrophoresis systems.[4][11] Furthermore, its zwitterionic nature—possessing both positive and negative charges—contributes to its high water solubility and low membrane permeability.[2] A crucial, field-proven insight is the weak binding affinity of MES for divalent cations like Ca<sup>2+</sup>, Mg<sup>2+</sup>, and Mn<sup>2+</sup>, and its negligible binding of Cu(II), which prevents the inadvertent stripping of these essential cofactors from proteins.[1][3]

## The "Why" and "How" of MES in Key Applications

The selection of a buffer is a critical experimental choice. Here, we delve into the causality behind using MES in several common research areas.

### Protein Electrophoresis: Precision in Separation

In protein analysis, MES is a key component of the Bis-Tris gel electrophoresis system. Unlike traditional Laemmli (Tris-Glycine) systems that operate at a highly alkaline pH, the MES-based system runs at a near-neutral pH (~pH 7).

- **Expertise & Experience:** This neutral pH environment is fundamentally important for protein stability. Alkaline conditions can promote deamidation and hydrolysis of proteins, particularly

at the elevated temperatures of an SDS-PAGE run, leading to artifactual bands and smeared results. The MES running buffer, with a pH of ~6.5, provides a gentler environment, enhancing band sharpness and the integrity of post-translational modifications.

- **Causality:** The system uses MES in the running buffer to create a specific ion front that allows for the sharp stacking and subsequent separation of proteins. It is particularly effective for resolving small- to medium-sized proteins (2 to 200 kDa).

## Cell Culture and Microbiology

Maintaining a stable physiological pH is vital for the optimal growth and function of cells in culture.<sup>[5]</sup>

- **Expertise & Experience:** While bicarbonate-CO<sub>2</sub> systems are the standard, they are susceptible to pH fluctuations when cultures are handled outside of a CO<sub>2</sub> incubator. Supplementing media with a non-metabolizable, stable buffer like MES provides robust pH control.
- **Causality:** MES is used in various media for bacteria, yeast, and mammalian cells.<sup>[11]</sup> Its membrane impermeability ensures it does not enter the cell and disrupt intracellular pH or metabolic pathways. It is important to note, however, that high concentrations of MES can be toxic to some plant species, though it is widely used in plant culture media at concentrations around 10 mM.<sup>[5][11]</sup>

## Enzyme Kinetics and Protein Purification

Enzyme activity is exquisitely sensitive to pH. An optimal buffer is one that maintains the desired pH without interacting with the enzyme or its substrates.

- **Expertise & Experience:** As a non-coordinating buffer, MES is an authoritative choice for studying metalloenzymes.<sup>[1]</sup> Buffers like phosphate or citrate can chelate the metal ions essential for catalytic activity, leading to inaccurate kinetic measurements.
- **Causality:** The minimal metal binding affinity of MES ensures that the measured enzyme activity is a true reflection of the experimental conditions, not an artifact of buffer interference.<sup>[1][3]</sup> This same principle applies to protein purification, where MES can be used

in lysis, wash, and elution buffers during chromatography to maintain protein stability and function without stripping essential cofactors.[\[4\]](#)[\[5\]](#)

## Validated Protocols for Laboratory Application

Trustworthiness in research protocols comes from clarity, precision, and validation. The following methods are standard in the field.

### Preparation of a 0.5 M MES Stock Solution (pH 6.0)

This stock solution is a versatile starting point for creating working-concentration buffers for various applications.

- Weighing: Accurately weigh 97.62 g of MES free acid (MW = 195.24 g/mol ).[\[12\]](#)
- Dissolution: Add the MES powder to 800 mL of high-purity, deionized water in a beaker with a magnetic stir bar. Stir until fully dissolved. The initial pH will be acidic.[\[12\]](#)
- pH Adjustment: Place a calibrated pH meter electrode into the solution. Slowly add a concentrated sodium hydroxide (NaOH) solution (e.g., 10 N) dropwise while monitoring the pH.[\[12\]](#)[\[13\]](#) The causality here is straightforward: the acidic sulfonic acid group of MES is being titrated with a strong base to reach the desired pH within its buffering range.
- Final Volume: Continue adding NaOH until the pH meter reads exactly 6.0. Carefully transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.[\[12\]](#)
- Sterilization and Storage: For applications requiring sterility, filter the solution through a 0.22  $\mu\text{m}$  filter. Store the stock solution at 2-8°C, where it remains stable for several months.[\[14\]](#)

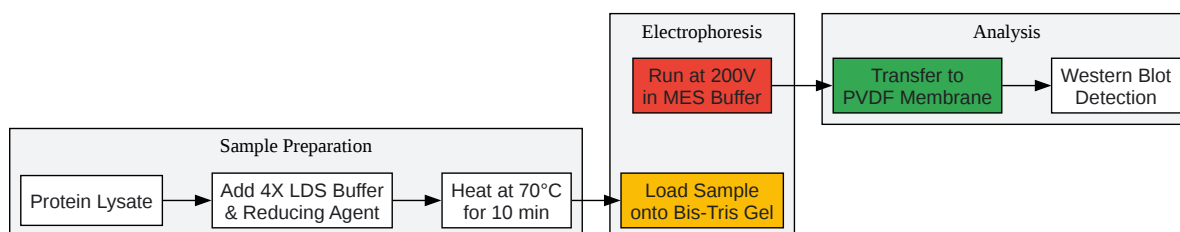
### Protocol for MES SDS-PAGE Running Buffer (Bis-Tris System)

This protocol describes the use of MES as a running buffer for resolving small- to medium-sized proteins on precast or handcast Bis-Tris gels.[\[15\]](#)

- Prepare 1 L of 1X MES SDS Running Buffer:

- Combine 50 mL of a commercial 20X MES SDS Running Buffer stock with 950 mL of deionized water.
- Alternatively, to make from scratch: Dissolve 6.06 g Tris Base, 6.81 g MES free acid, 1 g SDS, and 0.3 g EDTA (disodium salt) in 900 mL of deionized water. Adjust pH to ~7.3 and bring the final volume to 1 L.
- Sample Preparation (Reduced):
  - To your protein sample, add a 4X LDS (Lithium dodecyl sulfate) sample buffer to a final concentration of 1X.
  - Add a reducing agent (e.g., DTT to 50 mM or NuPAGE Sample Reducing Agent to 1X).<sup>[15]</sup> The rationale for the reducing agent is to break disulfide bonds within and between proteins, ensuring separation is based purely on molecular weight.
  - Heat the samples at 70°C for 10 minutes.<sup>[15]</sup> This step completes protein denaturation by the detergent.
- Assemble the Electrophoresis Unit:
  - Place the Bis-Tris gel into the electrophoresis tank.
  - Fill the inner (cathode) chamber with 1X MES SDS Running Buffer. For reduced samples, it is critical to add an antioxidant (e.g., NuPAGE Antioxidant) to the inner chamber buffer. This self-validating step prevents the re-oxidation of sample proteins as they migrate through the gel, maintaining their reduced state and ensuring sharp bands.
  - Fill the outer (anode) chamber with 1X MES SDS Running Buffer.
- Load and Run the Gel:
  - Load the prepared samples and a molecular weight marker into the wells.
  - Run the gel at a constant voltage of 200 V for approximately 35-45 minutes, or until the dye front reaches the bottom of the gel.<sup>[15]</sup>

- Downstream Processing: Proceed with protein transfer to a membrane for Western blotting or gel staining.



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